molecular formula C11H13NO4 B13586246 2-(3-(Ethylcarbamoyl)phenoxy)acetic acid

2-(3-(Ethylcarbamoyl)phenoxy)acetic acid

Cat. No.: B13586246
M. Wt: 223.22 g/mol
InChI Key: GHZYGXAAXYBUKA-UHFFFAOYSA-N
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Description

2-(3-(Ethylcarbamoyl)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of an ethylcarbamoyl group attached to the phenoxy ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Ethylcarbamoyl)phenoxy)acetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction forms phenoxyacetic acid, which is then further reacted with ethyl isocyanate to introduce the ethylcarbamoyl group. The reaction conditions generally include the use of dry solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethylcarbamoyl)phenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted phenoxyacetic acid derivatives .

Scientific Research Applications

2-(3-(Ethylcarbamoyl)phenoxy)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(Ethylcarbamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The ethylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The phenoxyacetic acid moiety may also play a role in the compound’s biological effects by interacting with cellular membranes or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Ethylcarbamoyl)phenoxy)acetic acid is unique due to the presence of the ethylcarbamoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[3-(ethylcarbamoyl)phenoxy]acetic acid

InChI

InChI=1S/C11H13NO4/c1-2-12-11(15)8-4-3-5-9(6-8)16-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)

InChI Key

GHZYGXAAXYBUKA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)OCC(=O)O

Origin of Product

United States

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